molecular formula C6H18Cl2N2 B1501470 N1,N1-Diethylethane-1,2-diamine dihydrochloride CAS No. 52198-62-6

N1,N1-Diethylethane-1,2-diamine dihydrochloride

Cat. No. B1501470
CAS RN: 52198-62-6
M. Wt: 189.12 g/mol
InChI Key: PWLGUYGCKDLZNE-UHFFFAOYSA-N
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Description

“N1,N1-Diethylethane-1,2-diamine dihydrochloride” is a chemical compound with the molecular formula C6H18Cl2N2 . It is also known by other names such as “N,N-Diethyl-1,2-Ethanediamine Dihydrochloride” and "N,N-Diethylethylenediamine Dihydrochloride" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of six carbon atoms, eighteen hydrogen atoms, two chlorine atoms, and two nitrogen atoms . The exact structure is not provided in the sources.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the sources, it’s known that ethylenediamines can undergo various reactions due to the presence of amine groups. These reactions include coupling reactions, complexation reactions with metals, and reactions with carbonyl compounds .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 189.13 . Its melting point is reported to be 104 °C . Other physical and chemical properties such as density, boiling point, and flash point are not provided in the sources.

Scientific Research Applications

Synthesis of Oligonucleotides

“N1,N1-Diethylethane-1,2-diamine dihydrochloride” is used in the oxidative amidation of hydrogen phosphonate diesters in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide-ranging applications in research, genetic testing, and forensics.

Development of Imaging Agents for Melanoma

This compound is also used to develop melanin-targeted PET (Positron Emission Tomography) and SPECT (Single-Photon Emission Computed Tomography) imaging agents for melanoma . These imaging agents can help in the early detection and treatment of melanoma, a type of skin cancer.

Pharmaceutical Testing

“this compound” is used as a reference standard in pharmaceutical testing . Reference standards are important in ensuring the quality, safety, and efficacy of pharmaceutical products.

Safety and Hazards

“N1,N1-Diethylethane-1,2-diamine dihydrochloride” is classified as a hazardous substance. It is recommended to handle it with care, avoid contact with skin and eyes, and not to inhale its dust or vapor . It is also advised to use personal protective equipment as required .

Mechanism of Action

Target of Action

It is known to be used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

As an intermediate in organic synthesis, it likely interacts with other compounds to form new products .

Biochemical Pathways

As an intermediate in organic synthesis, it is likely involved in various biochemical pathways depending on the specific reactions it participates in .

Pharmacokinetics

As an intermediate in organic synthesis, its bioavailability would depend on the specific reactions it is involved in and the resulting compounds .

Result of Action

As an intermediate in organic synthesis, the results of its action would depend on the specific reactions it participates in and the resulting compounds .

Action Environment

The action, efficacy, and stability of N1,N1-Diethylethane-1,2-diamine dihydrochloride can be influenced by various environmental factors. For instance, it is soluble in water and alcohol , suggesting that its action could be influenced by the solvent environment. Additionally, it is known to be irritating to the skin, eyes, and respiratory tract , indicating that safety measures should be taken when handling this compound.

properties

IUPAC Name

N',N'-diethylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c1-3-8(4-2)6-5-7;;/h3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLGUYGCKDLZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693291
Record name N~1~,N~1~-Diethylethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52198-62-6
Record name N~1~,N~1~-Diethylethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-1,2-ethanediamine Dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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